molecular formula C14H13N3O2 B2592089 N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1421484-21-0

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide

Cat. No.: B2592089
CAS No.: 1421484-21-0
M. Wt: 255.277
InChI Key: WQSWJMHCQOAUQT-UHFFFAOYSA-N
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Description

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide is a chemical compound with a molecular formula of C14H13N3O2 It is a heterocyclic compound that contains both pyrimidine and cyclopropane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated pyrimidine.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety through a cyclopropanation reaction, followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(4-(2-fluorophenoxy)pyridin-2-yl)cyclopropanecarboxamide: This compound also contains a cyclopropanecarboxamide moiety but differs in the substitution pattern on the aromatic ring.

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core but have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of the Compound

This compound belongs to a class of compounds characterized by a cyclopropane ring and a phenoxypyrimidine moiety. This structure contributes to its unique biological properties, including its ability to modulate cellular processes and interact with various molecular targets.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific proteins that regulate cell proliferation and survival. Notably, it has been shown to interact with:

  • EBP1/PA2G4: This protein is known for its role in inhibiting E2F-mediated transcription, which is crucial for cell cycle progression. By blocking EBP1's suppressive function, the compound promotes cell proliferation, particularly in pancreatic beta cells .
  • IKKε: The compound also inhibits IKKε, which is involved in the NF-kB signaling pathway. This pathway is pivotal in inflammatory responses and cell survival .

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Stimulation of Beta Cell Growth:
    • In vitro studies have demonstrated that this compound stimulates the growth of primary beta cells in cultured rat and human islets. The effective concentration (EC_max) for stimulating growth was found to be 200 nM for rat cells and 400 nM for human cells .
  • In Vivo Efficacy:
    • In murine models of type 1 diabetes (T1D), administration of this compound resulted in a significant increase (170% of control) in Ki-67-positive beta cells within one week at a dosage of 5 mg/kg administered intraperitoneally every other day .
  • Potential Anti-Cancer Activity:
    • Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of certain cancer cell lines, such as U937 human myeloid leukemia cells, without exhibiting cytotoxic effects on normal cells . This selectivity could offer therapeutic advantages in cancer treatment.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The rigid conformation provided by the cyclopropane ring enhances binding affinity to target proteins, leading to increased potency and reduced off-target effects. Variations in substituents on the phenoxy and pyrimidine rings can further modulate its activity, making SAR studies essential for optimizing therapeutic efficacy .

Summary of Research Findings

Study FocusKey Findings
Cell Proliferation Stimulates beta cell growth; effective concentrations identified .
In Vivo Studies Significant increase in beta cell proliferation in T1D mouse models .
Cancer Cell Lines Inhibits U937 leukemia cell proliferation without toxicity to normal cells .
Mechanistic Insights Inhibits EBP1 and IKKε to promote cell cycle progression .

Properties

IUPAC Name

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(10-6-7-10)17-11-8-15-14(16-9-11)19-12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSWJMHCQOAUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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